molecular formula C18H21NO4S B2444740 2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2034244-78-3

2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B2444740
CAS No.: 2034244-78-3
M. Wt: 347.43
InChI Key: YELPCXLBPRZHBY-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in regions such as the amygdala and hippocampus, where they are implicated in the regulation of emotional behaviors and fear responses. Research indicates that this compound exerts its effects by blocking TRPC5-containing channels, which modulates neuronal excitability and intracellular calcium signaling . This mechanism underpins its significant research value in preclinical studies of anxiety and depression, where it has been shown to produce rapid-onset antidepressant-like and anxiolytic effects in animal models, potentially by targeting specific pathways in the lateral septum . Its utility extends to dissecting the complex role of TRPC5 in various neurological and psychiatric conditions, making it a critical pharmacological tool for understanding channel physiology and validating TRPC5 as a therapeutic target for mood disorders.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(4-thiophen-2-yloxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-21-14-5-2-3-6-15(14)23-13-17(20)19-18(8-10-22-11-9-18)16-7-4-12-24-16/h2-7,12H,8-11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELPCXLBPRZHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the methoxyphenoxy acetic acid intermediate.

    Formation of the Thiophenyl Intermediate: The thiophenyl intermediate can be synthesized by reacting thiophene with a suitable halogenated compound to introduce the desired substituents.

    Coupling Reaction: The final step involves coupling the methoxyphenoxy acetic acid intermediate with the thiophenyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The acetamide group can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interaction with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)acetamide: Lacks the thiophenyl and tetrahydropyran groups.

    N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide: Lacks the methoxyphenoxy group.

    2-(2-hydroxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide: Has a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of 2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Overview

2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound belonging to the acetamide class. It features a unique combination of functional groups, including a methoxyphenoxy group, a thiophenyl group, and a tetrahydropyran ring, which contribute to its potential biological activities.

Chemical Structure

The compound can be represented by the following molecular formula:
C18H21NO4SC_{18}H_{21}NO_4S
It has a molecular weight of approximately 345.43 g/mol. The structural complexity of this compound suggests diverse interactions within biological systems.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes, receptors, or ion channels. The mechanism may involve:

  • Inhibition or activation of target proteins.
  • Modulation of signaling pathways relevant to various physiological processes.

Pharmacological Properties

Research indicates that this compound exhibits promising pharmacological properties. Notable findings include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against specific bacterial strains.
  • Cytotoxicity : In vitro assays indicate that the compound does not exhibit significant cytotoxic effects on mammalian cell lines at concentrations up to 50 μM, making it a candidate for further therapeutic exploration .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it was screened for inhibition of the Type III secretion system (T3SS), which is crucial in pathogenic bacteria .

Case Studies

Several case studies have explored the biological effects of related compounds with similar structures:

  • Dihydropyrrolo Compounds : Research on related dihydropyrrolo compounds has shown that modifications in the chemical structure can significantly enhance biological activity, suggesting that structural variations in this compound could lead to improved therapeutic profiles .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound NameKey FeaturesBiological Activity
2-(2-methoxyphenoxy)acetamideLacks thiophenyl groupLimited activity
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamideLacks methoxyphenoxy groupModerate activity
2-(2-hydroxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamideHydroxy instead of methoxyAltered activity profile

Q & A

Q. What are the critical steps for synthesizing 2-(2-methoxyphenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step routes, including:
  • Coupling Reactions : Amide bond formation between the acetamide and tetrahydro-2H-pyran-4-amine derivatives under reflux conditions with a coupling agent (e.g., EDC/HOBt) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency. Temperature control (60–80°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%). Final purity is verified via HPLC .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxyphenoxy (δ 3.8–4.0 ppm for OCH₃), thiophene (δ 6.8–7.2 ppm), and tetrahydro-2H-pyran signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identifies key functional groups (C=O stretch at ~1650 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

Q. How do the functional groups in this compound influence its reactivity?

  • Methodological Answer :
  • Thiophene Moiety : Participates in electrophilic substitution (e.g., halogenation) for derivatization .
  • Methoxyphenoxy Group : Enhances electron-donating effects, stabilizing intermediates in nucleophilic reactions .
  • Acetamide Linkage : Susceptible to hydrolysis under acidic/basic conditions; stability studies (pH 1–13) are recommended for storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Validation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .
  • Purity Reassessment : Contaminants (e.g., unreacted intermediates) may skew results. Reanalyze via HPLC-MS .
  • Structural Analog Comparison : Compare with analogs (e.g., thiophene vs. furan substitutions) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize synthetic yield while minimizing by-products?

  • Methodological Answer :
  • Design of Experiments (DOE) : Screen parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • Catalyst Selection : Palladium catalysts improve coupling efficiency in heterocyclic systems .
  • In Situ Monitoring : Use TLC or inline IR to track reaction progress and terminate before side reactions dominate .

Q. How does molecular docking predict this compound’s interaction with biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors (e.g., kinases, GPCRs) with binding pockets complementary to the compound’s structure .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Focus on hydrogen bonds (acetamide NH to active-site residues) and π-π stacking (thiophene to aromatic residues) .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays .

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